molecular formula C8H17NaO4S B13151910 Sodium 6-methylheptyl sulfate CAS No. 71880-77-8

Sodium 6-methylheptyl sulfate

Cat. No.: B13151910
CAS No.: 71880-77-8
M. Wt: 232.28 g/mol
InChI Key: WOSBDFMUPUONBL-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 6-methylheptyl sulfate typically involves the sulfation of 6-methylheptanol. This process can be achieved using sulfating agents such as sulfur trioxide or chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfate ester .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous reactors to maintain consistent reaction conditions. The sulfation process is followed by neutralization with sodium hydroxide to produce the final sodium salt .

Chemical Reactions Analysis

Types of Reactions: Sodium 6-methylheptyl sulfate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 6-methylheptyl sulfate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell lysis buffers to disrupt cell membranes and release cellular contents.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the formulation of detergents, emulsifiers, and wetting agents

Mechanism of Action

The primary mechanism of action of sodium 6-methylheptyl sulfate is its ability to reduce surface tension. This property allows it to interact with lipid membranes, leading to their disruption. In biological systems, it can solubilize membrane proteins and lipids, facilitating their extraction and analysis .

Comparison with Similar Compounds

Uniqueness: Sodium 6-methylheptyl sulfate is unique due to its specific alkyl chain length and branching, which can impart different solubility and surfactant properties compared to other similar compounds. This makes it particularly useful in applications where specific surfactant characteristics are required .

Properties

CAS No.

71880-77-8

Molecular Formula

C8H17NaO4S

Molecular Weight

232.28 g/mol

IUPAC Name

sodium;6-methylheptyl sulfate

InChI

InChI=1S/C8H18O4S.Na/c1-8(2)6-4-3-5-7-12-13(9,10)11;/h8H,3-7H2,1-2H3,(H,9,10,11);/q;+1/p-1

InChI Key

WOSBDFMUPUONBL-UHFFFAOYSA-M

Canonical SMILES

CC(C)CCCCCOS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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